Fen1-IN-SC13
Overview
Description
FEN1-IN-SC13 is a potent inhibitor of flap endonuclease 1 (FEN1), an enzyme involved in DNA replication and repair. FEN1 plays a crucial role in maintaining genomic stability by participating in the base excision repair pathway and Okazaki fragment maturation during DNA replication . Inhibition of FEN1 by this compound has shown promising results in enhancing the chemotherapeutic response in various cancers, particularly prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FEN1-IN-SC13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: FEN1-IN-SC13 primarily undergoes reactions related to its inhibitory activity on FEN1. These reactions include binding to the active site of FEN1 and preventing its enzymatic activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific intermediates. The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions .
Major Products Formed: The major product formed from the reactions involving this compound is the inhibition complex with FEN1. This complex prevents FEN1 from participating in DNA replication and repair, leading to increased DNA damage and apoptosis in cancer cells .
Scientific Research Applications
FEN1-IN-SC13 has several scientific research applications, particularly in the field of cancer therapy. Its ability to inhibit FEN1 makes it a valuable tool for studying DNA repair mechanisms and the role of FEN1 in maintaining genomic stability. In cancer research, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents, making it a potential candidate for combination therapy .
In addition to cancer research, this compound is used in studies related to DNA replication and repair. Its inhibitory activity on FEN1 provides insights into the molecular mechanisms of these processes and their implications in various diseases .
Mechanism of Action
FEN1-IN-SC13 exerts its effects by binding to the active site of FEN1 and inhibiting its enzymatic activity. FEN1 is involved in the base excision repair pathway and Okazaki fragment maturation during DNA replication. By inhibiting FEN1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and subsequent apoptosis of cancer cells .
The molecular targets of this compound include the active site of FEN1 and other components of the DNA repair machinery. The inhibition of FEN1 disrupts the normal functioning of these pathways, leading to increased DNA damage and cell death .
Comparison with Similar Compounds
FEN1-IN-SC13 is unique in its potent inhibitory activity on FEN1. Other similar compounds include small-molecule inhibitors targeting FEN1, such as SC13 and other derivatives. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties .
List of Similar Compounds:This compound stands out due to its high potency and effectiveness in enhancing the chemotherapeutic response in cancer cells, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[3-[(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-12-26-23(29)22-20(11-13-31-22)27(24(26)30)16-18-9-6-10-19(14-18)25-21(28)15-17-7-4-3-5-8-17/h3-11,13-14H,2,12,15-16H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMMKOHIRMBIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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